

# Lenvatinib in Thyroid Cancer: A Comparative Analysis Against Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lenvatinib |           |
| Cat. No.:            | B1674733   | Get Quote |

In the landscape of targeted therapies for advanced thyroid cancer, **Lenvatinib** has emerged as a potent multi-targeted tyrosine kinase inhibitor (TKI). This guide provides a detailed comparative analysis of **Lenvatinib** against other prominent TKIs, such as Sorafenib and Cabozantinib, focusing on their performance in clinical trials, underlying mechanisms of action, and safety profiles. This objective comparison is intended for researchers, scientists, and drug development professionals to inform further research and clinical understanding.

# Mechanism of Action: A Multi-Pronged Approach

**Lenvatinib** exerts its anti-tumor activity by inhibiting multiple receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFR $\alpha$ ), as well as RET and KIT proto-oncogenes.[1][2] This broad-spectrum inhibition disrupts key signaling pathways that drive tumor proliferation and the formation of new blood vessels that supply nutrients to the tumor.[3]

In comparison, Sorafenib also targets multiple kinases, including RAF, VEGFR2, VEGFR3, PDGFR, RET, and KIT.[4][5] Cabozantinib's mechanism of action involves the inhibition of VEGFR2, c-MET, and RET.[6][7] The differential targeting of these kinases may account for the observed differences in clinical efficacy and safety profiles among these agents.





Click to download full resolution via product page

Caption: Comparative Signaling Pathways of Lenvatinib, Sorafenib, and Cabozantinib.



## **Clinical Efficacy: A Head-to-Head Comparison**

The clinical efficacy of **Lenvatinib**, Sorafenib, and Cabozantinib has been evaluated in several key clinical trials. The SELECT trial established the superiority of **Lenvatinib** over placebo in patients with radioactive iodine-refractory differentiated thyroid cancer (RAI-R DTC), demonstrating a significant improvement in progression-free survival (PFS). Similarly, the DECISION trial showed a PFS benefit for Sorafenib compared to placebo in a similar patient population. The COSMIC-311 trial evaluated Cabozantinib in patients with RAI-R DTC who had progressed on prior VEGFR-targeted therapy, also showing a significant PFS improvement.

A real-world, multicenter retrospective cohort study by Kim et al. (2022) provided a direct comparison of **Lenvatinib** and Sorafenib as first-line treatments for RAI-R DTC. The results of this study, along with data from the pivotal trials, are summarized in the tables below.

Table 1: Comparative Efficacy in Differentiated Thyroid

**Cancer** 

| ТКІ                                  | Trial                                | Median<br>Progression-Free<br>Survival (PFS)        | Objective<br>Response Rate<br>(ORR) |
|--------------------------------------|--------------------------------------|-----------------------------------------------------|-------------------------------------|
| Lenvatinib                           | SELECT                               | 18.3 months                                         | 64.8%                               |
| Kim et al., 2022 (Real-<br>World)[8] | 35.3 months                          | 59%                                                 |                                     |
| Sorafenib                            | DECISION                             | 10.8 months                                         | 12.2%                               |
| Kim et al., 2022 (Real-<br>World)[8] | 13.3 months                          | 24%                                                 |                                     |
| Cabozantinib                         | COSMIC-311<br>(Second/Third Line)[9] | 5.8 - 7.6 months<br>(depending on prior<br>therapy) | 4-8%                                |
| Placebo                              | SELECT                               | 3.6 months                                          | 1.5%                                |
| DECISION                             | 5.8 months                           | 0.5%                                                |                                     |





## **Safety and Tolerability**

The safety profiles of these TKIs are a critical consideration in treatment decisions. Adverse events are common and often lead to dose reductions or interruptions. A systematic review and meta-analysis highlighted the differing safety profiles of **Lenvatinib** and Sorafenib.

#### **Table 2: Comparative Safety Profile (All Grades)**



| Adverse Event      | Lenvatinib        | Sorafenib         | Key Difference                               |
|--------------------|-------------------|-------------------|----------------------------------------------|
| Hand-Foot Syndrome | 32.1%[10]         | 75.6%[10]         | Significantly more frequent with Sorafenib.  |
| Hypertension       | 73%[1]            | 59%[11]           | More frequent with<br>Lenvatinib.            |
| Diarrhea           | 49%               | Common            | Common with both, rates vary across studies. |
| Proteinuria        | 31%[11]           | 0%[11]            | Significantly more frequent with Lenvatinib. |
| Alopecia           | 3%[11]            | 25%[11]           | More frequent with Sorafenib.                |
| Voice Change       | More Frequent[10] | Less Frequent[10] | More common with Lenvatinib.                 |
| Nausea             | More Frequent[10] | Less Frequent[10] | More common with<br>Lenvatinib.              |
| Vomiting           | More Frequent[10] | Less Frequent[10] | More common with<br>Lenvatinib.              |
| Hypocalcemia       | Less Frequent[10] | More Frequent[10] | More common with Sorafenib.                  |
| Rash               | Less Frequent[10] | More Frequent[10] | More common with Sorafenib.                  |
| Elevated ALT/AST   | Less Frequent[10] | More Frequent[10] | More common with Sorafenib.                  |

# **Experimental Protocols**

Detailed methodologies of the key clinical trials are crucial for the critical appraisal of the evidence.



#### **SELECT Trial (Lenvatinib)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[1]
- Patient Population: Patients with radioactive iodine-refractory differentiated thyroid cancer with radiographic evidence of disease progression within the prior 13 months. One prior VEGFR-targeted therapy was permitted.[3][10]
- Treatment: Patients were randomized in a 2:1 ratio to receive Lenvatinib (24 mg once daily)
  or a matching placebo.[1] Dose reductions and interruptions were permitted for management
  of adverse events.[10]
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety.





Click to download full resolution via product page

Caption: Workflow of the SELECT Clinical Trial.

#### **DECISION Trial (Sorafenib)**

- Study Design: An international, multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[5][6]
- Patient Population: Patients with locally advanced or metastatic, radioactive iodine-refractory, differentiated thyroid cancer (papillary, follicular, and Hürthle cell) who had progressed within



the past 14 months and had received no prior systemic therapy.[4][6]

- Treatment: Patients were randomized 1:1 to receive Sorafenib (400 mg twice daily) or a
  matching placebo.[5][6] Patients in the placebo group could cross over to open-label
  Sorafenib upon disease progression.[4]
- Primary Endpoint: Progression-Free Survival (PFS).[4][6]
- Secondary Endpoints: Overall Survival (OS), time to progression, and response rate.[6]

#### **COSMIC-311 Trial (Cabozantinib)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.
- Patient Population: Patients with radioiodine-refractory differentiated thyroid cancer who had progressed during or after prior VEGFR-targeted therapy (up to two prior regimens, including Lenvatinib and/or Sorafenib).
- Treatment: Patients were randomized 2:1 to receive Cabozantinib (60 mg once daily) or a matching placebo. Randomization was stratified by prior **lenvatinib** treatment and age.
- Co-Primary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).
- Secondary Endpoints: Safety, Overall Survival (OS), and quality of life.

#### Conclusion

Lenvatinib has demonstrated significant efficacy in the treatment of advanced, RAI-refractory differentiated thyroid cancer, with a notable advantage in progression-free survival and objective response rate compared to Sorafenib in both clinical trial and real-world settings. However, this enhanced efficacy is accompanied by a distinct safety profile, including a higher incidence of hypertension and proteinuria, which requires careful management. Cabozantinib offers a valuable treatment option for patients who have progressed on prior VEGFR-targeted therapies. The choice of TKI should be individualized based on the patient's prior treatments, performance status, and comorbidity profile, with a thorough understanding of the specific efficacy and safety data for each agent. Further research, including head-to-head prospective



trials, is warranted to further delineate the optimal sequencing and combination strategies for these potent therapies in the management of advanced thyroid cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Lenvatinib Compared with Sorafenib as a First-Line Treatment for Radioactive Iodine-Refractory, Progressive, Differentiated Thyroid Carcinoma: Real-World Outcomes in a Multicenter Retrospective Cohort Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Sorafenib in radioactive iodine-refractory, locally advanced or metastatic differentiated thyroid cancer: a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncozine.com [oncozine.com]
- 7. Increased Progression-Free Survival with Cabozantinib Versus Placebo in Patients with Radioiodine-Refractory Differentiated Thyroid Cancer Irrespective of Prior Vascular Endothelial Growth Factor Receptor-Targeted Therapy and Tumor Histology: A Subgroup Analysis of the COSMIC-311 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Real-World Lenvatinib Versus Sorafenib in Patients With Advanced Hepatocellular Carcinoma: A Propensity Score Matching Analysis [frontiersin.org]
- 9. ascopubs.org [ascopubs.org]
- 10. media-us.eisai.com [media-us.eisai.com]
- 11. A phase 3 (COSMIC-311), randomized, double-blind, placebo-controlled study of cabozantinib in patients with radioiodine (RAI)-refractory differentiated thyroid cancer (DTC) who have progressed after prior VEGFR-targeted therapy. - ASCO [asco.org]
- To cite this document: BenchChem. [Lenvatinib in Thyroid Cancer: A Comparative Analysis Against Other Tyrosine Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1674733#comparative-analysis-of-lenvatinib-and-other-tkis-in-thyroid-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com